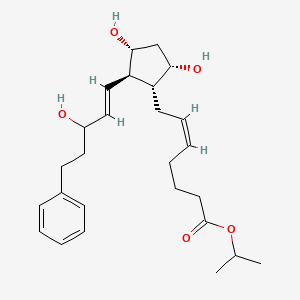
15(R)-Bimatoprost isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15(R)-Bimatoprost isopropyl ester, also known as this compound, is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Overview
Chemical Properties
- Molecular Formula : C26H38O5
- Molecular Weight : 430.6 g/mol
- CAS Number : 130273-87-9
15(R)-Bimatoprost is an isomer of bimatoprost, which is primarily known for its role as a selective agonist of the prostaglandin FP receptor. Its pharmacological effects are attributed to its ability to enhance aqueous humor outflow, thereby reducing intraocular pressure in patients with glaucoma or ocular hypertension .
Treatment of Intraocular Pressure
15(R)-Bimatoprost is primarily utilized for lowering elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The mechanism involves increasing the outflow of aqueous humor through the trabecular meshwork and uveoscleral pathways. Clinical studies indicate that this compound can significantly decrease intraocular pressure, with effects observable within hours post-administration .
Key Findings :
- A study demonstrated that administration of bimatoprost implants resulted in sustained drug concentrations in ocular tissues, leading to prolonged intraocular pressure reduction .
- Bimatoprost has been shown to upregulate matrix metalloproteinases (MMPs) involved in extracellular matrix remodeling, which may contribute to its long-term efficacy in managing intraocular pressure .
Eyelash Growth Stimulation
15(R)-Bimatoprost is also recognized for its effectiveness in promoting eyelash growth, particularly in individuals with hypotrichosis (sparse eyelashes). The FDA has approved bimatoprost for cosmetic use under the brand name Latisse.
Clinical Evidence :
- In a randomized controlled trial, patients using bimatoprost experienced an average increase of 1.4 mm in eyelash length compared to a negligible change in the control group .
- The compound enhances not only the length but also the thickness and pigmentation of eyelashes, transforming vellus hairs into terminal hairs .
Comparative Efficacy
To illustrate the comparative efficacy of 15(R)-bimatoprost against other treatments, a summary table is provided below:
| Compound | Primary Use | Mechanism of Action | Efficacy (Intraocular Pressure Reduction) | Efficacy (Eyelash Growth) |
|---|---|---|---|---|
| 15(R)-Bimatoprost | Glaucoma, Eyelash Growth | FP receptor agonist | Significant reduction | High efficacy |
| Latanoprost | Glaucoma | FP receptor agonist | Moderate reduction | Moderate efficacy |
| Travoprost | Glaucoma | FP receptor agonist | Significant reduction | Low efficacy |
特性
分子式 |
C26H38O5 |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21?,22-,23-,24+,25-/m1/s1 |
InChIキー |
JGZRPRSJSQLFBO-YTRXTVHCSA-N |
異性体SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(CCC2=CC=CC=C2)O)O)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester 17-phenyl-18,19,20-trinor-prostaglandin F2 alpha-1-isopropyl ester PhDH100A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















